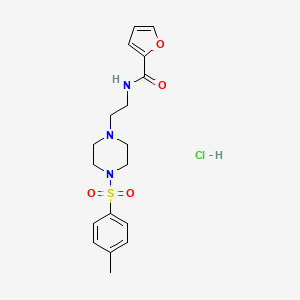![molecular formula C11H6ClN3S B2949767 3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile CAS No. 400076-17-7](/img/structure/B2949767.png)
3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazine ring could impart stability to the molecule. The electronegative chlorine atom in the chlorophenyl group and the polar nitrile group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The pyrazine ring might undergo electrophilic substitution reactions, while the nitrile group could be involved in nucleophilic addition reactions. The sulfanyl group might participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups (like the nitrile and sulfanyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used in the study of enzyme kinetics, protein structure, and drug design. In physiology, this compound has been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. In pharmacology, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of immune response, bone density, and the development and function of the cardiovascular and nervous systems .
Mode of Action
This can result in alterations in the downstream signaling pathways, affecting various cellular processes .
Biochemical Pathways
Given its potential interaction with the estrogen receptor beta, it may influence pathways regulated by this receptor, such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Its molecular properties such as a molecular weight of 24770344 and a topological polar surface area of 749Ų suggest that it may have reasonable bioavailability .
Result of Action
Based on its potential interaction with the estrogen receptor beta, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile in lab experiments is its low toxicity and low cost. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are some potential limitations to using this compound in lab experiments. For example, this compound is a relatively low-potency compound and may not be suitable for certain studies that require high concentrations of the compound.
Orientations Futures
The potential applications of 3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile are still being explored. Some potential future directions include: further studies into its mechanism of action, further studies into its biochemical and physiological effects, development of new drug delivery systems, and development of new drugs based on the compound. In addition, this compound could be used in the development of new imaging techniques, such as fluorescent imaging, to study the effects of the compound on cells and tissues. Finally, this compound could be used in the development of new diagnostic tests for various diseases, such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile can be synthesized by a number of different methods. The most common method involves the reaction of 4-chlorophenylsulfonyl chloride and 2-pyrazinecarbonitrile in the presence of an aprotic solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-90 °C. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration and recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-8-1-3-9(4-2-8)16-11-10(7-13)14-5-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBRLOPXSHPRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=CN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2949691.png)



![4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2949698.png)
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2949699.png)
![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)



